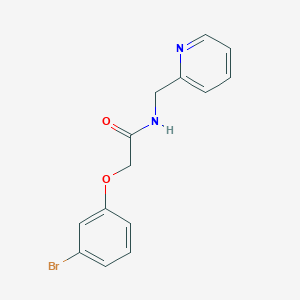
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide acts as an antagonist for the adenosine A2A receptor, preventing the binding of adenosine and other agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor.
Biochemical and Physiological Effects
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cAMP production and the modulation of neurotransmitter release. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor. However, one limitation of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the adenosine A2A receptor. Additionally, the synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide can be complex and time-consuming, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in scientific research. One direction is the development of novel compounds based on the structure of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide with improved affinity and selectivity for the adenosine A2A receptor. Another direction is the study of the potential therapeutic applications of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide and related compounds, particularly in the treatment of neurological disorders. Additionally, the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in combination with other compounds may provide new insights into the mechanisms of GPCR signaling and drug development.
Synthesemethoden
The synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide involves the reaction of 3-bromoanisole with 2-pyridinemethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid and hydrochloric acid to yield 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide. This method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been used in various scientific research applications, including as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for the development of new drugs. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to bind to the adenosine A2A receptor, a GPCR that is involved in various physiological processes, including inflammation, cardiovascular function, and neuroprotection. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQHRJYLVBHXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)







![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)